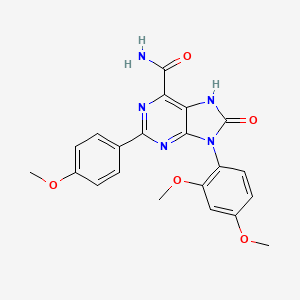

9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based carboxamide derivative features a unique substitution pattern: a 2,4-dimethoxyphenyl group at the 9-position and a 4-methoxyphenyl group at the 2-position.

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-12-6-4-11(5-7-12)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-9-8-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLURGLIDYCJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-54-3, is a member of the purine family known for its diverse biological activities. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 421.4 g/mol. The structure includes two methoxy-substituted phenyl groups attached to an 8-oxo purine core.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 898422-54-3 |

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting growth in various cancer cell lines:

- A549 (Lung Cancer) : IC50 values reported as low as 0.02 μmol/mL.

- MCF7 (Breast Cancer) : Similar potency observed with IC50 values around 0.04 μmol/mL.

These findings suggest that the compound may function through mechanisms such as apoptosis induction and cell cycle arrest.

Phosphodiesterase Inhibition

The compound is also being investigated for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. PDE inhibitors are known to enhance intracellular cAMP levels, which can lead to various therapeutic effects including anti-inflammatory responses.

Inhibitory Potency

In a study evaluating PDE4 inhibitors, compounds structurally similar to our target compound demonstrated moderate to strong inhibitory activity against PDE4D with IC50 values ranging from 94 nM to 410 nM .

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Anticancer Activity

A recent publication detailed a series of experiments where the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as a therapeutic agent in oncology .

PDE4 Inhibition Study

Another study focused on the synthesis of various PDE4 inhibitors, including derivatives of the target compound. The results highlighted its selectivity and potency compared to existing drugs like rolipram, establishing it as a candidate for further development in treating conditions like asthma and COPD .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, emphasizing substituent effects and synthetic considerations.

Key Observations:

Substituent Effects on Solubility and Lipophilicity :

- Methoxy groups (target compound) balance moderate polarity and lipophilicity, aiding membrane permeability while retaining hydrogen-bonding capacity. In contrast, the ethoxy group (CAS 869069-21-6) increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

- The methyl-substituted analog (CAS 64440-99-9) lacks polar groups, leading to lower solubility, which could limit bioavailability .

Impact on Metabolic Stability: Fluorine substitution (CAS 898442-03-0) is known to block oxidative metabolism, enhancing half-life compared to methoxy or hydroxy groups . The hydroxyl group in CAS 1022155-73-2, while beneficial for target binding, may increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Synthetic Scalability: The ethoxy-substituted compound (CAS 869069-21-6) is noted for its high purity and scalable synthesis, suggesting advantages for industrial production . The target compound’s synthesis, involving thiourea intermediates and alkylation (e.g., Scheme 2 in ), may require optimization for large-scale applications.

Structural Flexibility vs. Rigidity :

- Spiro and benzothiazole-containing analogs (e.g., –7) introduce conformational constraints, which can enhance target selectivity but complicate synthesis. The target compound’s simpler substitution pattern offers synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.